molecular formula C19H22FNO B14630918 p-n-Hexyloxybenzylideneamino-p'-fluorobenzene CAS No. 56544-26-4

p-n-Hexyloxybenzylideneamino-p'-fluorobenzene

Cat. No.: B14630918
CAS No.: 56544-26-4
M. Wt: 299.4 g/mol
InChI Key: LEEZEVHBZFLWPH-UHFFFAOYSA-N
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Description

p-n-Hexyloxybenzylideneamino-p’-fluorobenzene: is an organic compound with the molecular formula C₁₉H₂₂FNO and a molecular weight of 299.3825 g/mol This compound is characterized by the presence of a hexyloxy group attached to a benzylideneamino moiety, which is further substituted with a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneamino-p’-fluorobenzene typically involves the condensation reaction between p-n-Hexyloxybenzaldehyde and p’-fluoroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for p-n-Hexyloxybenzylideneamino-p’-fluorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: p-n-Hexyloxybenzylideneamino-p’-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: p-n-Hexyloxybenzylideneamino-p’-fluorobenzene is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of liquid crystals and other advanced materials .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine: Although not widely used in medicine, p-n-Hexyloxybenzylideneamino-p’-fluorobenzene has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the development of advanced materials, including liquid crystals and polymers. Its unique properties contribute to the performance and stability of these materials in various applications.

Mechanism of Action

The mechanism of action of p-n-Hexyloxybenzylideneamino-p’-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

    p-n-Hexyloxybenzylideneaniline: Similar structure but lacks the fluorine substitution.

    p-n-Hexyloxybenzylideneamino-p’-chlorobenzene: Similar structure with a chlorine substitution instead of fluorine.

    p-n-Hexyloxybenzylideneamino-p’-bromobenzene: Similar structure with a bromine substitution instead of fluorine.

Uniqueness: p-n-Hexyloxybenzylideneamino-p’-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various scientific applications .

Properties

CAS No.

56544-26-4

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(4-hexoxyphenyl)methanimine

InChI

InChI=1S/C19H22FNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,15H,2-5,14H2,1H3

InChI Key

LEEZEVHBZFLWPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F

Origin of Product

United States

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